3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(6-methoxypyridin-3-yl)propanamide
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Overview
Description
This compound is a mouthful, but its structure is intriguing. Let’s break it down:
Name: 3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(6-methoxypyridin-3-yl)propanamide
Molecular Formula: CHNO
Molecular Weight: 433.44 g/mol
The compound features an isoindoloquinazolinone core fused with a pyridine ring. Its complex structure suggests potential biological activity.
Preparation Methods
Unfortunately, specific synthetic routes and industrial production methods for this compound are scarce in the literature. researchers likely employ multistep organic synthesis to construct the intricate isoindoloquinazolinone scaffold. Further investigation is needed to uncover detailed procedures.
Chemical Reactions Analysis
Reactions::
Oxidation: The compound may undergo oxidative transformations, potentially leading to new functional groups.
Reduction: Reduction reactions could modify the amide or other functional groups.
Substitution: Substituents on the pyridine ring may be replaced via substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO) or hydrogen peroxide (HO).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH).
Substitution: Various nucleophiles (e.g., amines, alkoxides) under appropriate conditions.
Major Products:: The specific products depend on the reaction conditions and substituents present. Isolation and characterization of intermediates are crucial for understanding the reaction pathways.
Scientific Research Applications
Medicine: Investigate its pharmacological properties, including potential as an anticancer agent or kinase inhibitor.
Chemistry: Explore its reactivity and use as a building block for novel compounds.
Biology: Assess its impact on cellular processes or signaling pathways.
Mechanism of Action
The compound likely interacts with specific molecular targets, affecting cellular pathways. Detailed studies are essential to unravel its mechanism.
Comparison with Similar Compounds
While direct analogs are scarce, we can compare it to related isoindoloquinazolinones or pyridine-containing compounds. Further research will reveal its uniqueness.
Properties
Molecular Formula |
C24H20N4O4 |
---|---|
Molecular Weight |
428.4 g/mol |
IUPAC Name |
3-(5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)-N-(6-methoxypyridin-3-yl)propanamide |
InChI |
InChI=1S/C24H20N4O4/c1-32-21-11-10-15(14-25-21)26-20(29)12-13-27-22-16-6-2-3-7-17(16)24(31)28(22)19-9-5-4-8-18(19)23(27)30/h2-11,14,22H,12-13H2,1H3,(H,26,29) |
InChI Key |
CIAYJUIPLSQRBQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C=C1)NC(=O)CCN2C3C4=CC=CC=C4C(=O)N3C5=CC=CC=C5C2=O |
Origin of Product |
United States |
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